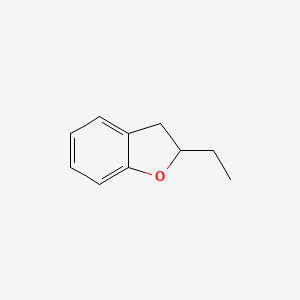

2-Ethyl-2,3-dihydrobenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

14004-10-5 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2-ethyl-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C10H12O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-6,9H,2,7H2,1H3 |

InChI Key |

PCYKOMNKTKPEET-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 2,3 Dihydrobenzofuran and Its Derivatives

Classical and Non-Catalytic Approaches

Cyclization Reactions of Precursors (e.g., 2-Hydroxybenzoylacetate Derivatives)

The intramolecular cyclization of phenolic precursors is a fundamental strategy for constructing the 2,3-dihydrobenzofuran (B1216630) skeleton. One established method involves the reaction of ethyl 2-acylphenoxyacetates, which can be induced to cyclize under basic conditions. For instance, treating ethyl 2-acyl-4-nitrophenoxyacetates with potassium hydroxide (B78521) in dry dioxane leads to the formation of ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates. oup.com The stereochemistry of the product at the C-2 and C-3 positions is notably influenced by the structure of the acyl group. When the acyl group is acetyl, propionyl, or isobutyryl, the cis isomers are formed exclusively and in high yields. oup.com In contrast, starting with a 2-formyl derivative under identical conditions yields a nearly equimolar mixture of cis and trans isomers. oup.com

Another approach utilizes the rearrangement and cyclization of 2-hydroxychalcone (B1664081) derivatives. The process begins with the protection of the hydroxyl group, for example, as a methoxymethyl (MOM) ether. This protected chalcone (B49325) is then rearranged using a hypervalent iodine reagent like hydroxy(tosyloxy)iodobenzene. The resulting intermediate can then be deprotected and cyclized under acidic conditions. scispace.com Treatment with trifluoroacetic acid (TFA) can yield the 2,3-dihydrobenzofuran intermediate, which can be subsequently converted to other benzofuran (B130515) derivatives. scispace.com

Reduction Strategies (e.g., Catalytic Hydrogenation of Benzofurans)

The reduction of the furan (B31954) ring in benzofuran derivatives presents a direct route to the 2,3-dihydrobenzofuran core. Catalytic hydrogenation is a common technique employed for this transformation. For example, 2-ethylbenzofuran (B194445) can be synthesized by the reduction of 2-acetylbenzofuran. A potential side reaction in this process is the over-reduction to the 2-ethyl-2,3-dihydrobenzofuran derivative. This indicates that the catalytic hydrogenation of 2-ethylbenzofuran using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere can be controlled to yield the desired this compound. The reduction of benzofurans is considered a prominent method for accessing 2,3-disubstituted dihydrobenzofurans. ias.ac.in The choice of catalyst, solvent, and reaction conditions is crucial to achieve high selectivity and yield, minimizing over-hydrogenation to other products. rsc.org

| Precursor | Reagents/Catalyst | Product | Key Observation |

| 2-Ethylbenzofuran | H₂, Pd/C | This compound | A direct reduction of the furan ring. |

| 2-Acetylbenzofuran | H₂, Pd/C | 2-Ethylbenzofuran / this compound | Dihydro- derivative can be a side product of over-reduction. |

Alkylation Reactions (e.g., 2-Hydroxybenzophenones with Ethyl Haloacetates)

The synthesis of the dihydrobenzofuran ring can be achieved through the alkylation of a phenol (B47542) followed by intramolecular cyclization. A related strategy involves the O-alkylation of polyhydroxybenzophenones. For instance, 2,4-dihydroxybenzophenone (B1670367) can be alkylated using alkyl halides. google.comkyoto-u.ac.jp In a typical procedure, the reaction of 2,4-dihydroxybenzophenone with an alkyl chloride is carried out in a suitable solvent in the presence of a catalyst. google.com While this specific example does not use an ethyl haloacetate, the principle can be extended. The reaction of a 2-hydroxybenzophenone (B104022) with an ethyl haloacetate would form an ether linkage. This intermediate, under appropriate conditions, could then undergo an intramolecular cyclization reaction, such as a Dieckmann condensation or similar ring-closing reaction, to form the five-membered furan ring fused to the benzene (B151609) ring, ultimately leading to a 2,3-dihydrobenzofuran derivative.

| Reactant 1 | Reactant 2 | Catalyst Example | Product Type |

| 2,4-Dihydroxybenzophenone | Octyl chloride | Tetrabutyl ammonium (B1175870) iodide | 2-Hydroxy-4-octyloxybenzophenone google.com |

| Resorcinol | Benzoyl chloride | Lewis Acid | 2,4-Dihydroxybenzophenone google.com |

Photoinduced Cascade Reactions of 2-Allylphenol (B1664045) Derivatives

Light-driven protocols offer a mild and efficient pathway for synthesizing 2,3-dihydrobenzofurans from 2-allylphenol derivatives. acs.orgnih.govresearchgate.net This method is based on a cascade process initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions, which are generated in situ from the corresponding phenols by deprotonation with a base. acs.orgnih.gov The reaction can proceed rapidly, with some transformations completed in as little as 35 minutes, and produces a variety of densely functionalized products in yields up to 69%. acs.orgnih.gov The proposed mechanism involves a tandem atom transfer radical addition (ATRA) followed by an intramolecular nucleophilic substitution (SN) process. nih.gov Mechanistic studies confirm the photochemical formation of carbon-centered radical species as key intermediates in the cascade. acs.orgnih.gov This metal-free approach is notable for its mild reaction conditions and operational simplicity. acs.org

| Reactants | Conditions | Key Features | Yield Range |

| 2-Allylphenol derivatives, Alkyl halides | Visible light, Base (e.g., TMG) | Metal-free, Rapid (from 35 min), Cascade reaction (ATRA/SN) acs.orgnih.gov | 29-69% researchgate.net |

Multicomponent Cascade Reaction Protocols

Multicomponent cascade reactions have emerged as a powerful tool for the rapid assembly of complex molecules like 2,3-dihydrobenzofuran derivatives from simple starting materials. oup.com These reactions are prized for their high atom- and step-economy, minimizing waste and simplifying procedures. oup.com One such protocol involves the reaction of salicyl-N-phenylimines and 1,3-dicarbonyl compounds, which react smoothly under mild conditions to afford the corresponding 2,3-dihydrobenzofuran products in moderate to good yields. oup.com

Visible light-mediated multicomponent cascade reactions have also been developed. For example, the condensation of N-allylbromodifluoroacetamides, terminal alkynes, and DABCO·(SO₂)₂ can produce difluoroamidosulfonylated dihydrobenzofurans. nih.govfrontiersin.org These varied strategies provide efficient access to highly substituted 2,3-dihydrobenzofuran scaffolds. oup.com

| Reaction Type | Reactants | Conditions | Product |

| Domino Annulation | Salicyl-N-phenylimines, Diethyl malonate | K₂CO₃, acetone, r.t. | Substituted 2,3-dihydrobenzofurans oup.com |

| Photocatalytic Cascade | N-allylbromodifluoroacetamides, Terminal alkynes, DABCO·(SO₂)₂ | Visible light, NaHCO₃, DMA | Difluoroamidosulfonylated dihydrobenzofurans nih.govfrontiersin.org |

De Novo Synthesis Strategies (e.g., Inverse-Electron Demand Diels-Alder)

The inverse-electron demand Diels-Alder (IEDDA) reaction is a powerful strategy for the synthesis of heterocyclic systems. sigmaaldrich.com In this type of cycloaddition, an electron-rich dienophile reacts with an electron-poor diene. This is the reverse of the more common Diels-Alder reaction. While specific examples for the direct synthesis of this compound via this method are not prevalent, the general strategy is applicable to the formation of the core structure. The IEDDA reactions of 1-oxa-1,3-butadienes with electron-rich alkenes represent a direct approach for synthesizing dihydropyran rings, which are structurally related to dihydrofurans. nih.gov The reactivity of the heterodiene in these reactions can be enhanced by the introduction of electron-withdrawing groups. nih.gov By carefully designing an appropriate 1-oxabutadiene precursor tethered to a benzene ring and reacting it with an appropriate dienophile, a de novo synthesis of the 2,3-dihydrobenzofuran skeleton could be achieved. This approach offers a high degree of control over the substitution pattern of the resulting heterocyclic product. sioc-journal.cn

Substituent Migration Reactions

Substituent migration represents a sophisticated strategy for the synthesis of highly substituted benzofurans, which can be subsequently reduced to their 2,3-dihydro counterparts. A notable example involves the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides. This process is initiated by a charge-accelerated nih.govnih.gov-sigmatropic rearrangement, which is then followed by a distinctive substituent migration to yield multi-aryl-substituted and even fully substituted benzofurans. rsc.orgacs.org

This unique reaction mechanism allows for the formation of complex benzofuran structures from readily available starting materials. The key to this transformation is the generation of a positively charged intermediate that facilitates the migration of a substituent from its original position to an adjacent one on the aromatic ring during the formation of the benzofuran core. While direct application to this compound is not explicitly detailed, the principle allows for the synthesis of highly substituted precursors that could potentially be tailored to include an ethyl group at the 2-position.

Rearrangements of 3-Hydroxy Analogs to 2-Ones

The rearrangement of 3-hydroxy-2,3-dihydrobenzofuran derivatives provides a valuable route to 2,3-dihydrobenzofuran-2-ones. One such method involves the treatment of 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols with a Lewis acid like zinc bromide. This induces a rearrangement that results in the migration of an alkyl or aryl group to afford 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones in moderate to good yields. arkat-usa.org

The reaction proceeds through the formation of an intermediate, likely an epoxide, which then undergoes a ring-opening and rearrangement cascade. The choice of substituents and reaction conditions can influence the outcome of the rearrangement. For instance, in some cases, instead of the expected 2-one, a fully aromatic benzofuran can be formed. arkat-usa.org

Another relevant transformation is the selective conversion of 2,3-dihydrobenzofurans, derived from 2-hydroxychalcones, into either 3-acylbenzofurans or 3-formylbenzofurans. nih.govscispace.com The reaction conditions dictate the product selectivity. Treatment with a weak acid can lead to the 3-acylbenzofuran, while stronger acidic conditions in a specific solvent can promote a rearrangement to the 3-formylbenzofuran. nih.govscispace.com These benzofuran products can then be hydrogenated to the corresponding 2,3-dihydrobenzofuran derivatives.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-(Benzotriazol-1-yl)-2-ethyl-3-phenyl-2,3-dihydrobenzofuran-3-ol | ZnBr₂ | 3-Ethyl-3-phenyl-2,3-dihydrobenzofuran-2-one | 70 | arkat-usa.org |

| 2-(Benzotriazol-1-yl)-2-methyl-3-phenyl-2,3-dihydrobenzofuran-3-ol | ZnBr₂ | 3-Methyl-3-phenyl-2,3-dihydrobenzofuran-2-one | 95 | arkat-usa.org |

| 2,3-Dihydro-2-(4-chlorobenzoyl)-3-(methoxymethyl)benzofuran | p-TsOH, (CF₃)₂CHOH | 3-Formyl-2-(4-chlorophenyl)benzofuran | 90 | nih.gov |

| 2,3-Dihydro-2-benzoyl-3-(methoxymethyl)benzofuran | K₂CO₃, THF | 3-Benzoyl-2-phenylbenzofuran | 96 | nih.gov |

One-Pot Syntheses (e.g., from o-Nitrotoluenes and Aromatic Aldehydes)

One-pot procedures offer an efficient and atom-economical approach to the synthesis of 2,3-dihydrobenzofurans. A notable example is the reaction of readily available o-nitrotoluenes with aromatic aldehydes. This method allows for the rapid and efficient synthesis of 2-aryl-5-substituted-2,3-dihydrobenzofurans in a single operational step. acs.orgnih.gov

The reaction is typically mediated by a base and provides access to a structurally diverse array of products. This strategy simplifies what would otherwise be a multi-step sequence, making it a practical and high-yielding approach for the preparation of highly functionalized 2,3-dihydrobenzofurans. acs.org While the examples primarily focus on 2-aryl derivatives, the methodology could potentially be adapted for the synthesis of 2-alkyl-substituted analogs like this compound by using appropriate aliphatic aldehydes.

| o-Nitrotoluene Derivative | Aldehyde | Product | Yield (%) | Reference |

| 3-Methyl-4-nitrobenzonitrile | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-cyano-2,3-dihydrobenzofuran | 81 | acs.org |

| 4-Nitro-3-methylbenzonitrile | Benzaldehyde | 5-Cyano-2-phenyl-2,3-dihydrobenzofuran | 85 | acs.org |

| 2-Nitrotoluene | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydrobenzofuran | 78 | acs.org |

Modern and Catalytic Syntheses

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 2,3-dihydrobenzofurans. Palladium and rhodium catalysts, in particular, have proven to be exceptionally versatile in promoting a variety of cyclization and functionalization reactions.

Transition Metal-Catalyzed Cyclizations and Functionalizations

Palladium catalysts are instrumental in the construction of the 2,3-dihydrobenzofuran scaffold through several elegant strategies. The Heck/Tsuji-Trost reaction offers a powerful method for the asymmetric synthesis of chiral 2,3-dihydrobenzofurans. This reaction between o-bromophenols and various 1,3-dienes, catalyzed by a palladium complex with a chiral phosphine (B1218219) ligand (e.g., TY-Phos), provides access to chiral substituted 2,3-dihydrobenzofurans with excellent regioselectivity and enantioselectivity. nih.govresearchgate.net

Palladium-catalyzed C-H activation/C-O cyclization is another significant advancement. This approach can be directed by a proximate hydroxyl group, enabling the direct cyclization of phenolic substrates to form the dihydrobenzofuran ring. acs.orgrsc.org This method is particularly useful for constructing spirocyclic dihydrobenzofurans and has been applied to the synthesis of various substituted derivatives. acs.orgrsc.org Furthermore, palladium-catalyzed intramolecular cross-coupling of unactivated C(sp³)–H and C(sp²)–H bonds in alkyl phenyl ethers has been developed to furnish 2,3-dihydrobenzofurans. rsc.org

Palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides presents a route to optically active 2,3-dihydrobenzofurans bearing an alkyl iodide group. This reaction proceeds with high enantioselectivity under mild conditions. organic-chemistry.org

| Reaction Type | Substrate Example | Catalyst/Ligand | Product Example | Yield (%) | Reference |

| Heck/Tsuji-Trost | o-Bromophenol and 1,3-Butadiene | Pd/TY-Phos | (R)-2-Vinyl-2,3-dihydrobenzofuran | 95 | nih.gov |

| C-H Activation/C-O Cyclization | 1-(o-Hydroxyphenyl)ethanol | Pd(OAc)₂ | 2-Methyl-2,3-dihydrobenzofuran | 85 | rsc.org |

| Iodine Atom Transfer Cycloisomerization | 2-Iodo-N-(pent-4-en-1-yl)aniline | Pd(OAc)₂/Chiral Ligand | 2-(Iodomethyl)-2,3-dihydrobenzofuran derivative | 88 | organic-chemistry.org |

| Carboalkoxylation | 2-Allylphenol and Phenyl Tríflate | Pd(OAc)₂/CPhos | 2-(Phenylmethyl)-2,3-dihydrobenzofuran | 81 | nih.gov |

Rhodium catalysts have emerged as powerful tools for the synthesis of 2,3-dihydrobenzofurans through various C-H activation and carbene insertion pathways. Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation with 1,3-dienes allows for the construction of the dihydrobenzofuran ring in a redox-neutral [3+2] annulation. organic-chemistry.org This method exhibits good functional group compatibility and has been extended to asymmetric synthesis. organic-chemistry.org A similar Rh(III)-catalyzed C-H activation/annulation of N-aryloxyacetamides with alkynyloxiranes also yields highly functionalized 2,3-dihydrobenzofurans. acs.org

Intramolecular C-H insertion of α-imino rhodium carbenes, generated from N-sulfonyl-1,2,3-triazoles, is an effective one-pot method for synthesizing a variety of 2,3-disubstituted dihydrobenzofurans in good to excellent yields. researchgate.netnih.gov This reaction proceeds via the formation of a rhodium carbene intermediate that subsequently inserts into a C(sp³)–H bond to form the heterocyclic ring. researchgate.netnih.gov

While rhodium-catalyzed cyclopropanation has been extensively studied, its direct application to form a dihydrobenzofuran fused with a cyclopropane (B1198618) ring has been explored in the context of reacting diazo compounds with existing dihydrofurans. nih.gov A related strategy involves the rhodium-catalyzed coupling of N-phenoxyacetamides with alkylidenecyclopropanes, which proceeds via C-H and C-C bond activation and subsequent ring-opening of the cyclopropane to form 2,3-dihydrobenzofuran derivatives. nih.gov

| Reaction Type | Substrate Example | Catalyst | Product Example | Yield (%) | Reference |

| C-H Activation/Carbooxygenation | N-Phenoxyacetamide and 1,3-Butadiene | [CpRhCl₂]₂ | 2-Vinyl-2,3-dihydrobenzofuran derivative | 85 | organic-chemistry.org |

| Intramolecular C-H Insertion | N-Sulfonyl-1,2,3-triazole derivative | Rh₂(OAc)₄ | 2,3-Disubstituted-2,3-dihydrobenzofuran | 91 | researchgate.net |

| C-H Activation/[3+2] Annulation | N-Phenoxyamide and Propargylic Monofluoroalkyne | [CpRhCl₂]₂ | 2,3-Dihydrobenzofuran with α-quaternary center | 78 | nih.gov |

| C-H/C-C Activation with Cyclopropane | N-Phenoxyacetamide and Alkylidenecyclopropane | [Rh(cod)Cl]₂ | 2,3-Disubstituted-2,3-dihydrobenzofuran | 82 | nih.gov |

Copper-Mediated Transformations

Copper catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral 2,3-dihydrobenzofurans. One notable strategy involves a copper-catalyzed intramolecular desymmetric aryl C-O coupling. nih.gov This approach utilizes a chiral cyclic 1,2-diamine as a ligand to achieve the enantioselective formation of dihydrobenzofurans with either tertiary or quaternary chiral centers. The reaction proceeds under mild conditions and demonstrates broad substrate compatibility, affording high yields and good to excellent enantioselectivities. nih.gov

Another significant copper-catalyzed method is the [3+2] cycloaddition of quinone esters with styrene (B11656) derivatives. acs.org This reaction, facilitated by a novel Cu/SPDO (spiro-pyrrolidine-oxazolidine) complex, provides an efficient route to 2-aryl-2,3-dihydrobenzofuran scaffolds. The process is characterized by its high yields (up to 96%) and excellent enantioselectivities (up to 99% ee), offering a direct pathway to dihydrobenzofurans with two adjacent stereocenters. acs.org This method has been successfully applied to the asymmetric synthesis of natural products like corsifurans A and B. acs.org

Furthermore, copper(I)/bisoxazoline catalysts have been employed in the annulation reactions between carbenes, generated from diazoacetates, and 2-iminyl- or 2-acyl-substituted phenols. researchgate.net This method allows for the highly diastereo- and enantioselective construction of 2,3-dihydrobenzofurans that possess tetrasubstituted carbon stereocenters. The copper catalyst plays a dual role by generating the carbene species and acting as a Lewis acid to activate the imine or ketone for the cyclization. researchgate.net

Iron-Catalyzed Biocatalytic Cyclopropanation

A novel biocatalytic approach utilizing engineered myoglobin (B1173299) (Mb) has been developed for the highly diastereo- and enantioselective synthesis of structurally complex 2,3-dihydrobenzofurans. researchgate.netrochester.edu This method involves the cyclopropanation of benzofurans with acceptor-only diazoester reagents, a transformation that has been challenging for traditional metal catalysts. rochester.edu Engineered myoglobin variants can catalyze this reaction to produce tricyclic scaffolds with excellent enantiopurity (>99.9% de and ee) and high yields on a preparative scale. researchgate.netrochester.edu Computational studies and structure-reactivity analyses have provided insights into the reaction mechanism, highlighting the role of the metalloprotein in controlling the high stereoselectivity. researchgate.netacs.org This biocatalytic strategy expands the toolbox for asymmetric C-C bond formation and offers a green and efficient route to valuable dihydrobenzofuran scaffolds. researchgate.netrochester.edumdpi.com

Organocatalytic Methods (e.g., Domino Reactions, Asymmetric [3+2] Cycloaddition)

Organocatalysis provides a metal-free alternative for the synthesis of chiral 2,3-dihydrobenzofurans. One-pot domino reactions, for instance, have been developed to construct optically active trans-2,3-disubstituted-2,3-dihydrobenzofurans with three contiguous stereogenic centers. nih.gov These reaction cascades allow for significant structural diversity in the final products from common precursors by fine-tuning reactivity through simple structural modifications. nih.gov

A notable domino annulation has been developed between sulfur ylides and salicyl N-tert-butylsulfinyl imines, promoted by K3PO4, to yield highly substituted trans-2,3-dihydrobenzofurans. rsc.orgrsc.org The stereochemical outcome of this diastereodivergent process is controlled by the configuration of the sulfinyl group. rsc.org Similarly, a Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates has been reported for the synthesis of functionalized 2,3-dihydrobenzofuran derivatives in high yields and diastereoselectivity. rsc.orgresearchgate.net

Asymmetric [3+2] cycloaddition reactions represent another powerful organocatalytic strategy. Chiral phosphoric acids have been successfully used to catalyze the cycloaddition of quinones with enecarbamates and thioenecarbamates, affording 3-amino-2,3-dihydrobenzofurans with excellent yields and enantioselectivities. acs.orgnih.gov This method can also be performed as a tandem oxidative [3+2] cycloaddition starting from hydroquinones. acs.orgnih.gov Additionally, binaphthalene-based chiral phosphoric acid has been shown to catalyze the asymmetric [3+2] cycloaddition of p-quinone monoimides with vinylnaphthalenols and vinylindoles, overcoming steric hindrance to produce highly functionalized 2,3-dihydrobenzofurans. nih.gov

Visible Light-Mediated Reactions (e.g., Oxyselenocyclization)

Visible light has emerged as a sustainable energy source for promoting the synthesis of 2,3-dihydrobenzofurans. A notable example is the visible light-mediated oxyselenocyclization of 2-allylphenols in the presence of chalcogenides. citedrive.commdpi.comscilit.com This method, which can be promoted by a simple I2/SnCl2 system and blue LED irradiation, proceeds under mild conditions and tolerates a variety of functional groups, leading to good to excellent yields of 2,3-chalcogenil-dihydrobenzofurans. citedrive.commdpi.comscilit.comscilit.net This approach aligns with the principles of green chemistry by utilizing a readily available and environmentally benign energy source. citedrive.commdpi.com

Ultrasound-Promoted Syntheses

Ultrasound irradiation offers a green and efficient tool for accelerating organic reactions, including the synthesis of 2,3-dihydrobenzofuran derivatives. A robust protocol for the synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones has been developed using ultrasonic irradiation. scielo.org.zaresearchgate.net This method is characterized by short reaction times, operational simplicity, and high yields, often allowing for purification by simple crystallization, thus minimizing waste and energy consumption. scielo.org.zaresearchgate.netresearchgate.net Another efficient ultrasound-promoted synthesis of 2,3-disubstituted benzo[b]furans involves an intramolecular C–C bond formation in an ionic liquid at room temperature, mediated by anhydrous K3PO4. rsc.org

Lewis Acid-Catalyzed Approaches (e.g., Cyclopropanation/Intramolecular Rearrangement)

Lewis acid catalysis provides a versatile platform for the enantioselective synthesis of 2,3-dihydrobenzofurans. A notable example is the cyclopropanation/intramolecular rearrangement sequence initiated by the Michael addition of in situ generated ortho-quinone methides (o-QMs) with α-diazoester compounds. researchgate.netnih.govresearchgate.net In the presence of a chiral oxazaborolidinium ion (COBI) catalyst, this reaction proceeds with excellent yields (up to 95%) and high stereoselectivity (up to >99% ee, up to >20:1 d.r.), affording 2-aryl-2,3-dihydrobenzofurans with two consecutive stereocenters, including a quaternary carbon atom. researchgate.netnih.gov The COBI catalyst is a strong Lewis acid that can activate carbonyl compounds for various asymmetric transformations. sigmaaldrich.com A similar tandem cyclopropanation/semipinacol rearrangement has been developed for the synthesis of α-silyloxycyclobutanones, demonstrating the broader utility of this catalytic system. acs.org

Asymmetric Synthesis of Chiral this compound Analogues

The asymmetric synthesis of chiral 2,3-dihydrobenzofurans, including analogues of this compound, is a significant area of research due to the prevalence of this scaffold in bioactive molecules. ucl.ac.uk Various catalytic systems have been developed to control the stereochemistry at the C2 and C3 positions.

Recent advances in asymmetric [3+2] cyclization reactions of phenols or quinones with olefins have proven to be a powerful strategy for constructing chiral dihydrobenzofuran units. sioc-journal.cn These methods utilize different types of chiral catalysts and auxiliaries to control the stereoselectivity of the reaction. sioc-journal.cn

For instance, the enantioselective synthesis of 2-aryl-2,3-dihydrobenzofuran scaffolds has been achieved with high efficiency through a Cu/SPDO-catalyzed [3+2] cycloaddition. acs.org Organocatalytic approaches, such as those employing chiral phosphoric acids, have also been successful in the asymmetric synthesis of substituted 3-aminodihydrobenzofurans via [3+2] cycloaddition. acs.orgnih.gov

Furthermore, a highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium ylides and o-quinone methides has been developed, using a Cinchona alkaloid as a chiral leaving group to access a variety of chiral 2,3-dihydrobenzofuran derivatives. nih.gov The development of these and other asymmetric methods, such as those involving biocatalysis and Lewis acid-catalyzed rearrangements, continues to provide more efficient and selective routes to chiral this compound analogues and other valuable derivatives. researchgate.netrochester.eduresearchgate.netnih.govresearchgate.net

Chiral Catalyst-Based Strategies (e.g., Chiral Phosphoric Acids, Oxazaborolidinium Ions)

The development of chiral catalysts has revolutionized asymmetric synthesis, providing powerful tools for the enantioselective construction of complex molecules like 2,3-dihydrobenzofurans. Chiral phosphoric acids (CPAs) and chiral oxazaborolidinium ions are prominent examples of catalysts that enable high levels of stereocontrol.

Chiral Phosphoric Acids (CPAs): Chiral phosphoric acids, particularly those derived from BINOL and SPINOL, have emerged as highly effective Brønsted acid catalysts for a variety of asymmetric transformations. acs.orgnih.gov They have been successfully employed in the [3+2] cycloaddition of quinones with electron-rich olefins, such as ene-carbamates and thioene-carbamates, to produce 3-amino-2,3-dihydrobenzofurans. acs.orgnih.gov These reactions proceed with high yields, moderate to good diastereoselectivities, and excellent enantioselectivities (up to 99% ee). acs.org The diastereoselectivity can be influenced by the nature of the protecting group on the nitrogen atom of the alkene partner. acs.org For instance, a spiro-chiral phosphoric acid has been used to catalyze the [3+2] cyclization of p-quinone monoimides, yielding dihydrobenzofuran frameworks with high optical purity (up to 99% yield, >95:5 dr, 96:4 er). cnr.it

Oxazaborolidinium Ions: Chiral oxazaborolidinium ion catalysts have proven effective in the enantioselective synthesis of 2-aryl-2,3-dihydrobenzofurans. researchgate.net These catalysts facilitate a cyclopropanation/intramolecular rearrangement sequence initiated by the Michael addition of in situ generated ortho-quinone methides (o-QMs). researchgate.net This strategy allows for the construction of dihydrobenzofurans with two adjacent stereocenters, including a quaternary carbon atom, in excellent yields (up to 95%) and with outstanding stereoselectivity (up to >99% ee, up to >20:1 d.r.). cnr.itresearchgate.net

| Catalyst Type | Reaction Type | Key Features | Reported Performance | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | [3+2] Cycloaddition | Catalyzes reaction of quinones with ene-carbamates. | High yields, moderate to good diastereoselectivity, excellent enantioselectivity (up to 99% ee). | acs.orgnih.gov |

| Spiro-Chiral Phosphoric Acid | [3+2] Cyclization | Reaction of p-quinone monoimides with 3-vinylindoles. | Up to 99% yield, >95:5 dr, 96:4 er. | cnr.it |

| Chiral Oxazaborolidinium Ion | Cyclopropanation/Rearrangement | Reaction of in situ generated o-QMs with α-diazoester compounds. | Up to 95% yield, >99% ee, >20:1 dr. | cnr.itresearchgate.net |

Stereoselective Transformations (e.g., Intramolecular Asymmetric Additions)

Intramolecular reactions are powerful strategies for constructing cyclic systems like the dihydrobenzofuran core, often with a high degree of stereocontrol. By tethering the reacting partners, these transformations can overcome unfavorable entropic factors and facilitate otherwise difficult bond formations.

One notable approach is the intramolecular asymmetric addition of aryl halides to unactivated ketones, which provides access to chiral 3-hydroxy-2,3-dihydrobenzofurans bearing a tertiary alcohol at the C-3 position in good yields and with excellent enantioselectivities. organic-chemistry.org Another significant method is the alkyne Prins-type cyclization. The intramolecular cyclization of vinylogous carbonates derived from o-alkynyl phenols, catalyzed by strong Lewis acids like TMSOTf, leads to the stereoselective formation of trans-2,3-disubstituted dihydrobenzofuran derivatives. ias.ac.in The stereochemistry of the product is confirmed as trans based on NMR coupling constants. ias.ac.in Furthermore, a one-pot cascade reaction involving rhodium-catalyzed C-H functionalization followed by an organocatalyzed oxa-Michael addition has been developed for the stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans. researchgate.net This method allows access to all four stereoisomers of the product by selecting the appropriate combination of two chiral catalysts. researchgate.net

| Transformation Type | Starting Materials | Key Catalyst/Reagent | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Intramolecular Asymmetric Addition | Aryl halides and unactivated ketones | Chiral aminothiourea/Arylboronic acid | 3-Hydroxy-2,3-dihydrobenzofurans | Excellent enantioselectivities | organic-chemistry.org |

| Intramolecular Alkyne Prins Cyclization | Vinylogous carbonates from o-alkynyl phenols | TMSOTf (Lewis Acid) | trans-2,3-Disubstituted dihydrobenzofurans | Excellent diastereoselectivity (trans) | ias.ac.in |

| C–H Functionalization/Oxa-Michael Addition | Benzamides and α,β-unsaturated aldehydes | Rh-catalyst and Diarylprolinol silyl (B83357) ether | 2,3-Disubstituted dihydrobenzofurans | Stereodivergent (access to all 4 stereoisomers) | researchgate.net |

Enzymatic and Biocatalytic Approaches for Stereocontrol

Biocatalysis offers a highly efficient and environmentally friendly alternative for achieving stereocontrol in chemical synthesis. Enzymes can catalyze reactions with exceptional levels of selectivity under mild conditions.

Engineered myoglobins have been developed as biocatalysts for the highly diastereo- and enantioselective cyclopropanation of benzofurans. rochester.eduresearchgate.net This strategy provides a route to stereochemically rich 2,3-dihydrobenzofuran scaffolds with outstanding enantiopurity (>99.9% de and ee) and in high yields. rochester.eduresearchgate.net This biocatalytic method has been applied to the synthesis of a drug precursor and complex tricyclic scaffolds. rochester.edu

Laccase enzymes, often used in conjunction with a chiral organic catalyst, have also been employed in the synthesis of dihydrobenzofuran derivatives. nih.govresearchgate.net A chemo-enzymatic approach using laccase from Trametes versicolor can initiate an oxidative domino reaction of substituted phenols to form the dihydrobenzofuran ring. researchgate.netmdpi.com For example, the laccase-mediated oxidative homocoupling of (E)-4-styrylphenols has been used to generate a library of (E)-2,3-diaryl-5-styryl-trans-2,3-dihydrobenzofurans. nih.gov This laccase-initiated organocatalytic system can produce enantioenriched 2,3-dihydrobenzofuran derivatives with moderate to high enantiomeric excesses (65-92% ee). mdpi.com

| Biocatalyst | Reaction Type | Substrates | Key Advantages | Reported Performance | Reference |

|---|---|---|---|---|---|

| Engineered Myoglobin | Asymmetric Cyclopropanation | Benzofurans and diazo reagents | Highly efficient and stereoselective route to complex scaffolds. | >99.9% de and ee, high yields. | rochester.eduresearchgate.net |

| Laccase (from Trametes versicolor) | Oxidative (Homo)coupling/Domino Reaction | (E)-4-styrylphenols, other substituted phenols | Facile, versatile, and selective synthesis under mild conditions. | Moderate to high ee (65-92%) in multi-catalytic systems. | nih.govresearchgate.netmdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 2,3-dihydrobenzofurans, several approaches align with these principles by utilizing alternative energy sources and environmentally benign reaction media.

Ultrasound irradiation has been demonstrated as a green chemistry tool for the rapid and efficient synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives (chalcones). scielo.org.za This method offers significant advantages, including mild reaction conditions, high yields, short reaction times, and often avoids the need for chromatographic purification, thereby reducing waste and energy consumption. scielo.org.za

The use of visible light as a sustainable energy source has been explored for the synthesis of 2,3-dihydrobenzofuran chalcogenides. mdpi.com A protocol using a blue LED for irradiation enables the reaction under a room atmosphere, providing a greener alternative to traditional heating methods. mdpi.com

Furthermore, conducting reactions in water is a cornerstone of green chemistry. A stereoselective synthesis of 2,3-dihydrobenzofurans has been achieved in water using a recyclable permethylated β-cyclodextrin-tagged N-heterocyclic carbene (NHC)-gold catalyst. researchgate.net This approach is environmentally friendly and allows for the catalyst to be recycled multiple times, enhancing the sustainability of the process. researchgate.net

| Green Chemistry Approach | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Ultrasound Irradiation | Synthesis of dihydrobenzofuran-appended chalcones. | Mild conditions, high yield, short reaction times, reduced waste, energy efficiency. | scielo.org.za |

| Visible Light Photochemistry | Synthesis of 2,3-dihydrobenzofuran chalcogenides. | Sustainable energy source, mild conditions, use of room atmosphere. | mdpi.com |

| Reaction in Water | Stereoselective synthesis of 2,3-dihydrobenzofurans. | Environmentally friendly solvent, recyclable catalyst. | researchgate.net |

Reactivity and Chemical Transformations of 2 Ethyl 2,3 Dihydrobenzofuran Scaffolds

Hydrodeoxygenation Pathways and Catalytic Mechanisms

The hydrodeoxygenation (HDO) of 2-Ethyl-2,3-dihydrobenzofuran is a critical process for the upgrading of biomass-derived oils, as this compound is a representative model for the oxygenated heterocyclic compounds found in lignin (B12514952) pyrolysis products. The primary goal of HDO is the removal of oxygen to produce valuable hydrocarbon fuels and chemical feedstocks. The reaction typically proceeds over heterogeneous catalysts under hydrogen pressure.

The transformation of 2,3-dihydrobenzofuran (B1216630) (a close analog and precursor) primarily involves the cleavage of the C(sp3)-O bond within the dihydrofuran ring, leading to the formation of 2-ethylphenol (B104991) as a key intermediate. nih.govresearchgate.net This ring-opening step is a crucial juncture in the HDO reaction network. From 2-ethylphenol, two main deoxygenation pathways are observed: the direct deoxygenation (DDO) route and the hydrogenation (HYD) route. researchgate.netresearchgate.net

Direct Deoxygenation (DDO): This pathway involves the direct cleavage of the C(aromatic)-OH bond from 2-ethylphenol to yield ethylbenzene. This route is generally less favored and its formation involves basic sites on the catalyst surface. researchgate.net

Hydrogenation (HYD): This is often the main pathway. It involves the initial hydrogenation of the aromatic ring of 2-ethylphenol to form 2-ethylcyclohexanol. This intermediate then undergoes rapid dehydration to yield ethylcyclohexene, which is subsequently hydrogenated to the final product, ethylcyclohexane. researchgate.net

The choice of catalyst and reaction conditions significantly influences the selectivity towards these pathways. Sulfided nickel-molybdenum (B8610338) (NiMoS) or cobalt-molybdenum (CoMoS) catalysts supported on alumina (B75360) (Al2O3) are commonly employed. researchgate.net Bimetallic catalysts, such as Ni-Cu on γ-Al2O3, have also been investigated, showing high activity for HDO. researchgate.net The presence of H2S can promote the HYD pathway while inhibiting the DDO route. researchgate.net

| Catalyst | Conversion (%) | Selectivity to 2-Ethylphenol (%) | Selectivity to Ethylbenzene (%) | Selectivity to Ethylcyclohexane (%) |

|---|---|---|---|---|

| Ni/γ-Al2O3 | 84.5 | - | - | 26.3 |

| Ni7Cu3/γ-Al2O3 | >94.5 | - | - | - |

| Ni5Cu5/γ-Al2O3 | >94.5 | - | 4.4 - 14.9 | >65 |

| Ni3Cu7/γ-Al2O3 | >94.5 | - | - | - |

| Cu/γ-Al2O3 | >94.5 | - | - | - |

Electrophilic Aromatic Substitution Reactions (e.g., Acylation)

The benzene (B151609) ring of the this compound scaffold is activated towards electrophilic aromatic substitution due to the electron-donating effect of the ether oxygen atom. This activation directs incoming electrophiles primarily to the positions ortho and para to the oxygen, namely the C5 and C7 positions.

A key example of this reactivity is the Friedel-Crafts acylation. youtube.comwikipedia.org In this reaction, an acyl group is introduced onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl3). wikipedia.org The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the activated aromatic ring. mdpi.com For the this compound scaffold, acylation is expected to yield a mixture of 5-acyl and 7-acyl derivatives. The steric hindrance from the adjacent dihydrofuran ring might influence the regioselectivity.

Other electrophilic aromatic substitution reactions, such as nitration (using a mixture of nitric and sulfuric acid) and halogenation (using Br2 or Cl2 with a Lewis acid), would follow a similar pattern of substitution at the C5 and C7 positions. google.comwikipedia.org These reactions are fundamental for introducing functional groups onto the aromatic core, enabling further derivatization.

Nucleophilic Additions and Substitutions

The reactivity of the this compound scaffold towards nucleophiles is centered on two main features: the potential for substitution at the C2 position and addition to carbonyl groups if the scaffold is functionalized.

The C2 position is benzylic and adjacent to an ether oxygen, making it a potential site for nucleophilic substitution, provided a suitable leaving group is present. However, the most significant reaction involving a nucleophile is the ring-opening of the dihydrofuran ring. For instance, in the presence of a sulfided catalyst, a hydrosulfide (B80085) anion (SH-), acting as a nucleophile, can attack the C2 carbon, leading to the cleavage of the C2-O bond and formation of 2-ethylphenol. researchgate.net

While the parent scaffold lacks a readily available electrophilic center for nucleophilic addition, its derivatives can be highly reactive. For example, if an acyl group is introduced at the C5 position (via Friedel-Crafts acylation), the carbonyl carbon becomes an excellent electrophile for nucleophilic addition reactions. Strong nucleophiles like organolithium or Grignard reagents can add to this carbonyl group to form tertiary alcohols after workup. libretexts.orglibretexts.org

Functionalization of the Ethyl Side Chain and Aromatic Ring

Functionalization of the this compound scaffold can be achieved at both the aromatic ring and the ethyl side chain, providing pathways to a diverse range of derivatives.

Aromatic Ring Functionalization: As established in section 3.2, the aromatic ring can be readily functionalized at the C5 and C7 positions via electrophilic substitution reactions. This allows for the introduction of various groups such as halogens (chloro, bromo), nitro, acyl, and alkyl groups. nih.govnih.gov These functional groups can then serve as handles for further modifications, for example, through cross-coupling reactions on halogenated derivatives or reduction of nitro groups to amines.

Ethyl Side Chain Functionalization: The ethyl group at the C2 position offers sites for functionalization as well. The methylene (B1212753) group (-CH2-) is benzylic, making the adjacent C-H bonds susceptible to free-radical reactions. For instance, side-chain halogenation using reagents like N-bromosuccinimide (NBS) under radical initiation conditions can introduce a halogen atom at the benzylic position. rsc.org Furthermore, microbial oxidation has been shown to selectively oxidize ethyl side chains on heterocyclic rings to the corresponding carboxylic acid, suggesting a potential route for converting the 2-ethyl group into a 2-(acetic acid) group. researchgate.net

| Parent Phenol (B47542) | Resulting 2,3-Dihydrobenzofuran Derivative | Functional Group Introduced | Position |

|---|---|---|---|

| 4-acetyl-2-allylphenol | 5-Acetyl-2-(2-(methylsulfonyl)ethyl)-2,3-dihydrobenzofuran | Acetyl | C5 |

| 4-chloro-2-allylphenol | 5-Chloro-2-(2-(methylsulfonyl)ethyl)-2,3-dihydrobenzofuran | Chloro | C5 |

| 4-cyano-2-allylphenol | 2-(2-(Methylsulfonyl)ethyl)-2,3-dihydrobenzofuran-5-carbonitrile | Cyano | C5 |

| Methyl 3-allyl-4-hydroxybenzoate | Methyl 2-(2-(methylsulfonyl)ethyl)-2,3-dihydrobenzofuran-7-carboxylate | Carboxylate | C7 |

Derivatization Strategies for Complex Molecular Scaffolds

The 2,3-dihydrobenzofuran core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.org Consequently, the this compound scaffold serves as an excellent starting point for the diversity-oriented synthesis of compound libraries aimed at drug discovery.

Derivatization strategies leverage the reactions described in the previous sections. For example, carboxylic acid derivatives introduced on the aromatic ring can be converted into a wide array of amides through coupling reactions with a diverse set of amines. amazonaws.com Arylation or halogenation of the aromatic ring provides sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can be used to append complex molecular fragments.

The chiral center at the C2 position is another key feature. Enantioselective syntheses can provide access to optically pure (R)- or (S)-2-ethyl-2,3-dihydrobenzofuran. These chiral building blocks are highly valuable for the synthesis of complex natural products and pharmaceuticals, where specific stereochemistry is often crucial for biological activity. By combining functionalization of the aromatic ring, modification of the ethyl side chain, and control of stereochemistry at C2, the this compound scaffold can be elaborated into a vast number of structurally complex and diverse molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Elucidation of Reaction Products

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the accurate determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high precision. For 2-Ethyl-2,3-dihydrobenzofuran, HRMS provides the exact molecular weight, confirming its elemental formula as C10H12O.

In a study detailing the synthesis of this compound, high-resolution mass spectra were acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) instrument. acs.orgnih.gov While the primary focus of this analysis was to confirm the successful synthesis of the target molecule by verifying its molecular weight, the fragmentation patterns observed under ionization can also offer significant structural information.

Typically, the fragmentation of dihydrobenzofuran derivatives involves characteristic losses. For instance, the electron impact induced fragmentation of a related compound, 2-ethyl-2,3-dihydro-5-benzofuranylacetic acid, shows notable processes such as the expulsion of hydrocarbons from the C-2 and C-3 positions. In many fragmentation sequences of this related structure, an ion at m/z 131 is a common terminal point. While specific fragmentation data for this compound is not extensively detailed in the available literature, the principles of mass spectrometry suggest that the ethyl group would likely be a key departing fragment, leading to a stable dihydrobenzofuran cation.

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial arrangement of atoms within the this compound molecule.

1D NMR Techniques (¹H, ¹³C NMR) beyond Basic Identification

¹H and ¹³C NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

A reported ¹H NMR spectrum of this compound, recorded in CDCl₃ at 400 MHz, displays characteristic signals for the aromatic and aliphatic protons. acs.orgnih.gov The aromatic protons of the benzofuran (B130515) ring typically appear in the downfield region, while the protons of the dihydrofuran ring and the ethyl substituent are found in the upfield region. The exact chemical shifts and coupling constants are crucial for a detailed structural analysis. For instance, the multiplicity of the signals for the protons on the dihydrofuran ring can provide information about their neighboring protons.

Table 1: Reported ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.16 | d | 7.3 |

| Aromatic H | 7.13–7.07 | m | |

| Aromatic H | 6.85–6.79 | m |

Data obtained from a 400 MHz spectrum in CDCl₃. acs.orgnih.gov

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the protons of the ethyl group (the methyl and methylene (B1212753) protons), as well as between the protons on the dihydrofuran ring. It would also help in assigning the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HMQC or HSQC spectrum of this compound would allow for the direct assignment of the carbon signals based on the known proton assignments. For example, the proton signal of the methyl group in the ethyl substituent would show a correlation to the corresponding methyl carbon signal.

While specific 2D NMR spectra for this compound are not available in the reviewed literature, the application of these techniques is standard practice in the characterization of novel organic compounds. pharmaffiliates.com

NOESY/ROESY for Stereochemical Assignment

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR techniques that provide information about the spatial proximity of protons. These experiments are crucial for determining the stereochemistry of a molecule. For this compound, which has a chiral center at the C2 position, NOESY or ROESY could be used to determine the relative stereochemistry if other chiral centers were present or to study the conformation of the molecule in solution. No specific NOESY or ROESY data for this compound has been found in the literature.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy : The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as the C-O-C stretching of the ether linkage in the dihydrofuran ring. The aliphatic C-H stretching and bending vibrations of the ethyl group and the dihydrofuran ring would also be present.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum.

Although specific FT-IR and Raman spectra for this compound are not detailed in the available scientific literature, the expected vibrational frequencies can be predicted based on the known spectra of related dihydrobenzofuran compounds.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like this compound, X-ray crystallography of a suitable crystalline derivative would provide unambiguous proof of its stereochemical configuration.

The successful application of this technique requires the formation of a single crystal of sufficient quality. There are no reports in the surveyed literature of a crystal structure determination for this compound or its simple derivatives. However, the crystal structures of more complex molecules containing the this compound moiety have been determined, confirming the stereochemistry of those particular compounds. nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Determination

Chiroptical spectroscopy, encompassing techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), serves as a powerful tool for the analysis of chiral molecules like this compound. These methods are instrumental in determining the enantiomeric purity and absolute configuration of such compounds by measuring the differential interaction of left- and right-circularly polarized light with a chiral sample.

For the broader class of 2,3-dihydrobenzofuran (B1216630) derivatives, a correlation has been established between the helicity of the dihydrofuran ring and the sign of the Cotton effects observed in their Electronic Circular Dichroism (ECD) spectra. nih.govresearchgate.net This relationship is a key principle in assigning the absolute configuration of these molecules. Specifically, the sign of the ¹Lₐ and ¹Lₑ bands in the ECD spectrum can often be related to the P (clockwise) or M (counter-clockwise) helicity of the heterocyclic ring. nih.gov

In a typical application, the enantiomeric excess (% ee) of a sample of this compound would be determined by comparing its measured optical rotation or CD signal intensity to that of a known enantiopure standard. The relationship between the concentration of the enantiomers and the observed chiroptical properties is generally linear, allowing for quantitative analysis.

Data on Chiroptical Properties of this compound

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior that are often difficult or impossible to obtain through experimental means alone. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of physical and chemical properties can be derived.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry due to its favorable balance of accuracy and computational cost. nih.gov The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. arxiv.org

A primary application of DFT is geometry optimization , a process that systematically alters the positions of atoms in a molecule to find the arrangement with the lowest possible energy (the equilibrium geometry). This optimized structure corresponds to the most stable conformation of the molecule. For the 2,3-dihydrobenzofuran (B1216630) framework, DFT calculations, often using functionals like Becke's 3-parameter Lee-Yang-Parr (B3LYP) with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to predict precise bond lengths and angles. materialsciencejournal.orgsemanticscholar.orgresearchgate.net These theoretical calculations provide a detailed three-dimensional model of the molecule's structure. researchgate.net

The following table illustrates the kind of data obtained from DFT geometry optimization for a related 2,3-dihydrobenzofuran derivative.

Table 1: Illustrative Optimized Geometrical Parameters for a 2,3-Dihydrobenzofuran Derivative

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C-O (furan ring) | 1.375 |

| Bond Length | C-C (olefinic) | 1.349 |

| Bond Length | C=O (ketone) | 1.220 |

| Bond Angle | C-O-C | 109.5° |

| Bond Angle | C-C-C (benzene ring) | 120.0° |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net DFT calculations are routinely used to compute the energies of these frontier orbitals. researchgate.net For derivatives of 2,3-dihydrobenzofuran, FMO analysis has been used to confirm that charge transfer occurs within the molecule, which is indicated by a relatively small energy gap. semanticscholar.orgresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for 2,3-Dihydrobenzofuran Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| DHBC Derivative 1 | -6.381 | -2.721 | 3.660 |

| DHBC Derivative 2 | -6.450 | -2.802 | 3.648 |

| DBPP Derivative | -6.012 | -2.351 | 3.661 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule in three dimensions. libretexts.org It is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. wolfram.comdeeporigin.com Typically:

Red indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue indicates regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack.

Green indicates regions of neutral or near-zero potential.

For molecules containing the 2,3-dihydrobenzofuran moiety, MEP maps reveal that the most electronegative regions are typically located over oxygen atoms, while the most electropositive regions are found over hydrogen atoms. semanticscholar.orgbhu.ac.in This information is invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction.

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule based on the calculated quantum mechanical wavefunction. uni-muenchen.de While known to be dependent on the basis set used, it provides a useful qualitative picture of the electron distribution. The analysis helps in understanding a molecule's electronic structure, dipole moment, and polarizability. researchgate.netresearchgate.net

In studies of 2,3-dihydrobenzofuran derivatives, Mulliken charge analysis has shown that all hydrogen atoms carry a positive charge, while heteroatoms like oxygen are centers of negative charge. materialsciencejournal.orgbhu.ac.in Identifying the most positively and negatively charged carbon atoms can also help in predicting sites of reactivity. bhu.ac.in

Table 3: Illustrative Mulliken Atomic Charges for Selected Atoms in a Dihydrobenzofuran Derivative

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (furan ring) | -0.550 |

| C (carbonyl) | +0.316 |

| O (carbonyl) | -0.485 |

| H (hydroxyl) | +0.250 |

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness using reactivity descriptors. nih.gov These descriptors can be global (describing the molecule as a whole) or local (describing specific atomic sites).

Local Descriptors: The Fukui function is a key local descriptor that indicates the propensity of the electron density at a specific point to change when the total number of electrons is altered. nih.gov It helps identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. semanticscholar.orgbeilstein-journals.org For benzofused furan (B31954) systems, the Fukui function can pinpoint which carbon atom is the most susceptible to electrophilic substitution. semanticscholar.org The Parr functions are a related tool used to predict the regioselectivity of reactions like cycloadditions. researchgate.net

Mechanistic Investigations through Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface (PES) for a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the energies of all stationary points, including reactants, products, intermediates, and, crucially, transition states (TS) .

The energy difference between the reactants and the transition state is the activation energy (barrier height), which determines the reaction rate. Computational studies on reactions involving furan and its derivatives have been used to elucidate complex multi-step mechanisms. mdpi.com For example, modeling can distinguish between competing pathways, such as a concerted Diels-Alder reaction versus a stepwise mechanism involving a zwitterionic intermediate. mdpi.com These investigations provide a detailed molecular-level picture of the reaction, explaining product distributions and stereoselectivity. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction pathways and the characterization of transient species like transition states. For the synthesis of the 2,3-dihydrobenzofuran scaffold, several mechanisms have been proposed and investigated computationally.

One common route involves the intramolecular cyclization of 2-allylphenol (B1664045) derivatives. Theoretical studies on related systems have explored pathways such as photoinduced cascade reactions involving radical intermediates. nih.gov DFT calculations can model the formation of these carbon-centered radicals and map the subsequent atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution (S_N) steps that lead to the formation of the dihydrofuran ring. nih.gov

Another significant pathway is the annulation of phenols with other reagents. For instance, the reaction of salicylaldehydes with diazo compounds to form the benzofuran (B130515) ring, which can then be reduced, has been studied. acs.org Computational analysis helps to understand the energetics of the key steps, such as C-H insertion or ylide formation, and to identify the rate-determining transition states. acs.org Similarly, for syntheses involving ortho-quinone methide (o-QM) intermediates, computational chemistry can model the generation of the o-QM and its subsequent trapping by nucleophiles, followed by the ring-closing elimination step. researchgate.netorganic-chemistry.org By calculating the activation energies for each step, researchers can predict the feasibility of a proposed pathway and understand how substituents, such as the ethyl group at the C2 position, might influence the reaction kinetics.

Table 1: Representative Calculated Activation Energies for Dihydrobenzofuran Synthesis Pathways

| Reaction Step | Example Pathway | Typical Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Radical Cyclization | Intramolecular addition of phenoxy radical | 5 - 10 | DFT (B3LYP) |

| Transition State for S_N | Ring closure via phenoxide attack | 15 - 25 | DFT (M06-2X) |

| o-QM Formation | Elimination from a precursor | 10 - 20 | DFT (B3LYP) |

| Michael Addition to o-QM | Nucleophilic attack on methide | 8 - 15 | DFT (B3LYP) |

Regioselectivity and Stereoselectivity Prediction

Many synthetic routes to substituted 2,3-dihydrobenzofurans can yield multiple isomers. Computational chemistry provides predictive models to understand and control regioselectivity and stereoselectivity.

Regioselectivity: In reactions like the functionalization of the benzofuran precursor, DFT-based reactivity descriptors are employed. nih.gov Fukui functions and Parr functions, for example, can be calculated to identify the most nucleophilic or electrophilic sites within a molecule. nih.gov For instance, in the reduction of a 2,3-disubstituted benzofuran, these local reactivity indices can predict whether hydrogenation will preferentially occur at the C2=C3 double bond or the benzene (B151609) ring. nih.gov

Stereoselectivity: The formation of 2-Ethyl-2,3-dihydrobenzofuran often creates a chiral center at the C2 position. Predicting the enantiomeric or diastereomeric outcome is a key challenge. Computational studies address this by modeling the transition states leading to different stereoisomers. The energy difference between diastereomeric transition states, often only a few kcal/mol, determines the product ratio.

In catalyst-controlled reactions, such as the asymmetric cyclopropanation of benzofurans to form related scaffolds, molecular docking and DFT can be used to build a stereochemical model. nih.gov By modeling the interaction of the substrate (e.g., benzofuran) and a reagent (e.g., an ethyl diazoester) within the chiral environment of a catalyst's active site, the model can rationalize why one stereoisomer is formed preferentially. nih.govresearchgate.net These models consider steric hindrance and electronic interactions between the substrate, reagent, and catalyst. nih.gov

Intermediate Characterization (e.g., Carbene Intermediacy)

Computational chemistry is invaluable for characterizing short-lived, high-energy intermediates that are difficult to observe experimentally. In the synthesis of the 2,3-dihydrobenzofuran core, several types of intermediates have been studied computationally.

Carbene/Carbenoid Intermediates: In reactions involving diazo compounds, the formation of a metal-carbene (or carbenoid) species is a common intermediate step. researchgate.net DFT calculations are used to investigate the electronic structure, geometry, and reactivity of these intermediates. These studies help to understand how the carbene transfers to a substrate, for example, in a cyclopropanation reaction with a benzofuran to build a related tricyclic system. nih.gov

ortho-Quinone Methides (o-QMs): The in-situ generation of o-QM intermediates is a powerful strategy for synthesizing 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.org Computational studies can confirm the structure of the proposed o-QM intermediate and model its reactivity. By calculating the molecule's electrostatic potential and frontier molecular orbitals (HOMO/LUMO), researchers can predict its susceptibility to attack by various nucleophiles at the exocyclic methylene (B1212753) carbon, which ultimately becomes the C3 position of the final product. organic-chemistry.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its properties and interactions. The dihydrofuran ring is not planar, and the ethyl group at C2 can adopt various orientations. materialsciencejournal.org

Conformational Analysis: Using computational methods like DFT, a potential energy surface scan can be performed by systematically rotating the bonds of the ethyl group and puckering the five-membered ring. This allows for the identification of the most stable low-energy conformers. The relative energies of these conformers can be calculated to determine their population at a given temperature. Such studies have shown that the dihydrofuran ring typically adopts an envelope or twisted conformation. materialsciencejournal.org

Molecular Dynamics (MD) Simulations: To explore the dynamic behavior of the molecule, MD simulations are employed. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. mdpi.com This technique provides insights into the conformational landscape of the molecule in different environments, such as in a solvent or interacting with a biological target like an enzyme. nih.govmdpi.com For 2,3-dihydrobenzofuran derivatives designed as enzyme inhibitors, MD simulations can reveal the stability of the ligand-protein complex, key intermolecular interactions, and the conformational changes that occur upon binding. nih.gov

Prediction and Simulation of Spectroscopic Parameters (Vibrational, UV-Vis, NMR Chemical Shifts)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is essential for structure elucidation and the interpretation of experimental data. DFT calculations are the primary tool for these predictions. researchgate.netsemanticscholar.org

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) spectra can be calculated for an optimized molecular geometry. researchgate.net These calculated frequencies, when properly scaled to account for systematic errors, typically show good agreement with experimental IR spectra, aiding in the assignment of specific bands to particular vibrational modes of the this compound molecule. semanticscholar.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. semanticscholar.org These calculations can help rationalize the observed color of a compound and understand how substituents affect its electronic transitions.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry. scielo.br The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR shielding tensors. modgraph.co.uk The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). modgraph.co.uk These predictions are highly valuable for assigning signals in complex spectra and for distinguishing between different stereoisomers, as the spatial arrangement of atoms significantly influences the local magnetic environment and thus the chemical shift. scielo.brresearchgate.net There is often a strong linear correlation between experimentally observed and computationally predicted chemical shifts. researchgate.net

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Dihydrobenzofuran Scaffold

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Method |

|---|---|---|---|

| C2 | 79.8 | 80.5 | GIAO-DFT (B3LYP/6-311++G(d,p)) |

| C3 | 34.5 | 35.1 | GIAO-DFT (B3LYP/6-311++G(d,p)) |

| C3a | 125.5 | 126.0 | GIAO-DFT (B3LYP/6-311++G(d,p)) |

| C4 | 109.2 | 109.6 | GIAO-DFT (B3LYP/6-311++G(d,p)) |

| C5 | 120.5 | 120.8 | GIAO-DFT (B3LYP/6-311++G(d,p)) |

| C6 | 128.1 | 128.4 | GIAO-DFT (B3LYP/6-311++G(d,p)) |

| C7 | 125.0 | 125.3 | GIAO-DFT (B3LYP/6-311++G(d,p)) |

| C7a | 158.8 | 159.1 | GIAO-DFT (B3LYP/6-311++G(d,p)) |

Note: Data are representative for the 2,3-dihydrobenzofuran core and illustrate the typical accuracy of calculations.

Structure-Reactivity Relationship Studies

Computational studies are instrumental in establishing quantitative structure-reactivity relationships (QSRR). By calculating a range of molecular descriptors, these studies can correlate the chemical structure of this compound and its analogs with their observed chemical reactivity or biological activity. nih.gov

Key computational descriptors include:

Electronic Properties: Frontier molecular orbitals (HOMO and LUMO) and their energy gap are widely used to assess chemical reactivity. researchgate.net A small HOMO-LUMO gap generally implies higher reactivity. semanticscholar.org

Electrostatic Potential: The molecular electrostatic potential (MESP) map visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. semanticscholar.org

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index, derived from conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity. nih.gov

For instance, in the context of developing 2,3-dihydrobenzofuran derivatives as enzyme inhibitors, computational models can correlate these calculated descriptors with inhibitory activity. nih.gov By understanding how modifications to the structure (e.g., changing substituents on the aromatic ring or altering the group at C2) affect these descriptors, researchers can rationally design new compounds with enhanced reactivity or biological potency. nih.gov

Synthetic Utility and Applications in Organic Synthesis and Material Science

Role as Versatile Synthetic Intermediates

The 2,3-dihydrobenzofuran (B1216630) nucleus is a noteworthy scaffold in organic and medicinal chemistry, forming the structural basis of many medicinally active organic compounds. organic-chemistry.org Its derivatives, including 2-Ethyl-2,3-dihydrobenzofuran, are highly valued as versatile intermediates for the synthesis of more complex molecules. The inherent reactivity of the dihydrobenzofuran ring system, combined with the stereocenter at the C2 position in the case of the 2-ethyl derivative, allows for a wide range of chemical transformations.

Chemists have developed numerous synthetic protocols to access this core structure, employing methods such as transition metal-catalyzed reactions, intramolecular cyclizations, and cycloadditions. nih.govcnr.it These methods provide access to dihydrobenzofurans with various substitution patterns, which can then be further elaborated. For instance, functional groups on the aromatic ring or the dihydrofuran ring can be modified to build intricate molecular frameworks. The ethyl group at the C2 position can influence the stereochemical outcome of subsequent reactions, making it a crucial element in asymmetric synthesis. This versatility establishes 2,3-dihydrobenzofuran derivatives as essential building blocks in the synthetic chemist's toolbox.

| Synthetic Method | Catalyst/Reagent Example | Application |

| C-H Activation/Annulation | Rhodium (Rh) complexes | Construction of the dihydrobenzofuran core from N-phenoxyacetamides and dienes. nih.gov |

| Heck/Tsuji-Trost Reaction | Palladium (Pd) complexes | Asymmetric synthesis of chiral substituted dihydrobenzofurans. nih.gov |

| Cycloaddition Reactions | Lewis acids, Organocatalysts | Formation of the five-membered heterocyclic ring from various precursors. acs.org |

| Intramolecular Cyclization | Iridium (Ir), Copper (Cu), Nickel (Ni) | Synthesis of chiral dihydrobenzofurans from functionalized phenols or aryl halides. cnr.it |

Scaffolds for the Construction of Complex Molecular Architectures

The 2,3-dihydrobenzofuran skeleton is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This makes it an ideal scaffold for the construction of complex molecular architectures with diverse biological activities. acs.orgresearchgate.net Many natural products, including alkaloids, neolignans, and isoflavonoids, incorporate this core structure. researchgate.net

The rigid, three-dimensional shape of the 2,3-dihydrobenzofuran scaffold provides a well-defined orientation for appended functional groups, which is critical for molecular recognition and biological activity. By using the this compound scaffold, chemists can systematically explore the chemical space around this core, leading to the discovery of novel compounds with desired properties. The synthesis of complex natural products often involves the early introduction of the dihydrobenzofuran core, which is then elaborated through a series of chemical steps.

Table of Natural Products Containing the 2,3-Dihydrobenzofuran Scaffold

| Natural Product | Class | Noted Biological Relevance |

|---|---|---|

| Phalarine | Alkaloid | Bioactive compound |

| Rocaglamide | Flavagline | Anti-cancer properties |

| Furaquinocin A | Polyketide | Biologically active |

| Morphine | Alkaloid | Analgesic |

This table showcases examples of complex natural products built upon the general 2,3-dihydrobenzofuran core. researchgate.netnih.gov

Precursors for Advanced Organic Materials

The versatile chemical nature and structural rigidity of the 2,3-dihydrobenzofuran framework position it as a valuable precursor for the development of advanced organic materials. acs.org While its application in medicinal chemistry is well-established, its role in material science is an area of growing interest. The ability to functionalize both the aromatic and heterocyclic rings allows for the tuning of electronic, optical, and physical properties. This adaptability makes dihydrobenzofuran derivatives potential building blocks for creating functional molecules and polymers with specific characteristics, although this application is less documented than its role in drug discovery. researchgate.net

Building Blocks in Diversity-Oriented Synthesis for Compound Libraries

Diversity-oriented synthesis (DOS) is a strategy used in drug discovery to create collections of structurally diverse small molecules, known as compound libraries. The 2,3-dihydrobenzofuran scaffold is an excellent starting point for DOS because it provides a rigid core that can be decorated with a wide variety of functional groups in a stereocontrolled manner. researchgate.net

Researchers have reported efficient synthetic protocols for preparing libraries based on the 2,3-dihydrobenzofuran scaffold. researchgate.net By using a set of diverse building blocks (e.g., different salicylaldehydes, boronic acids, and amines), a large number of unique dihydrobenzofuran derivatives can be synthesized. researchgate.net These compound libraries can then be screened against various biological targets to identify new drug leads. The use of the 2-ethyl derivative within these libraries allows for the exploration of how a specific stereocenter and alkyl substituent impact biological activity.